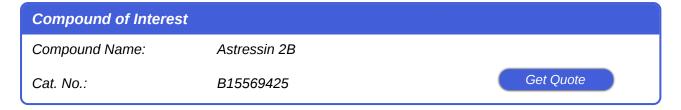


Astressin 2B: Application Notes and Protocols for Alopecia and Hair Growth Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a non-selective corticotropin-releasing factor (CRF) receptor antagonist that has demonstrated significant potential in the field of hair growth research. Notably, studies have shown its remarkable ability to reverse and prevent hair loss in mouse models of chronic stress-induced alopecia.[1][2][3] This document provides detailed application notes and experimental protocols based on peer-reviewed research, intended to guide researchers in utilizing Astressin 2B for investigating alopecia and promoting hair growth.

The primary mechanism of **Astressin 2B** in this context involves the blockade of peripheral CRF receptors, which are implicated in the inhibition of the hair follicle growth phase (anagen) under conditions of chronic stress.[1] By antagonizing these receptors, **Astressin 2B** effectively revives dormant hair follicles, transitioning them from the resting phase (telogen) to the active growth phase.[1][3]

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **Astressin 2B** on hair growth.

Table 1: Efficacy of Astressin 2B in Reversing Alopecia in CRF Over-Expressing Mice



Treatment Group	Dosage & Administrat ion	Outcome	Time to Effect	Duration of Effect	Citation
Astressin 2B	5 μ g/mouse , once daily for 5 days (IP or SC)	Induced pigmentation and hair re- growth	Pigmentation within 1 week; 50-90% hair coverage at 2-4 weeks	Hair regrowth largely retained for over 4 months	[1][2][4]
Saline (Control)	0.1 ml, once daily for 5 days (IP)	No hair re- growth	N/A	N/A	[3][4]
Astressin 2B (Selective CRF2 Antagonist)	5 μ g/mouse , once daily for 5 days (SC)	Moderate effect on pigmentation, no significant hair re-growth	N/A	N/A	[1][3][4]
Minoxidil	Not specified	Partial hair re-growth	Not specified	Not specified	[1][3]

Table 2: Histological and Physiological Effects of Astressin 2B Treatment

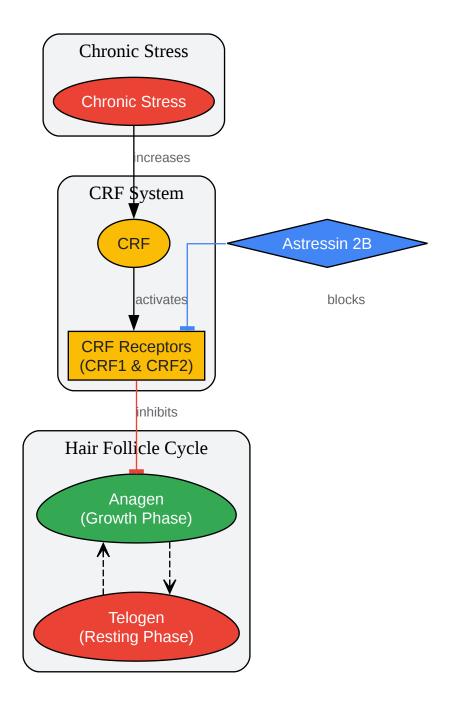


Parameter	Animal Model	Treatment	Observation	Citation
Hair Follicle State	Alopecic CRF- OE Mice	Astressin 2B (5 μ g/mouse/day for 5 days)	Revival of hair follicles from telogen to anagen phase	[1][3][5]
Plasma Corticosterone Levels	CRF-OE Mice	Astressin 2B (5 μ g/mouse/day for 5 days)	No significant effect on elevated plasma corticosterone levels	[1][3]
Adrenal Gland and Visceral Fat Weight	CRF-OE Mice	Astressin 2B (5 μ g/mouse/day for 5 days)	No significant effect on increased weights	[1][3]

Signaling Pathway and Mechanism of Action

Astressin 2B's effect on hair growth is primarily attributed to its role as a CRF receptor antagonist. In conditions of chronic stress, elevated levels of CRF can inhibit the anagen phase of the hair follicle cycle. **Astressin 2B** blocks both CRF1 and CRF2 receptors, thereby preventing the inhibitory signals from CRF and allowing the hair follicle to enter and sustain the anagen phase.





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Caption: Astressin 2B blocks CRF receptors to promote hair growth.

Experimental Protocols

The following are detailed protocols for in vivo studies based on the successful experiments conducted with **Astressin 2B**.



Protocol 1: Reversal of Alopecia in a Chronic Stress Mouse Model

Objective: To evaluate the efficacy of **Astressin 2B** in reversing existing hair loss in a mouse model of chronic stress.

Animal Model: Corticotropin-Releasing Factor Over-Expressing (CRF-OE) mice, which develop alopecia with age due to chronic stress.[6][7]

Materials:

- Astressin 2B (peptide)
- Sterile isotonic saline
- Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injections
- Animal housing and care facilities
- Digital camera for photographic documentation
- Scoring system for pigmentation and hair growth

Procedure:

- Animal Selection: Use adult (4-9 months old) CRF-OE mice that have developed significant alopecia on their backs.[1][4]
- Grouping: Divide the mice into treatment and control groups.
- Drug Preparation: Dissolve **Astressin 2B** in sterile saline to a final concentration of 50 μg/ml.
- Administration:
 - Treatment Group: Administer **Astressin 2B** at a dose of 5 μg per mouse (0.1 ml of the prepared solution) via IP or SC injection once daily for 5 consecutive days.[1][4]



- Control Group: Administer an equal volume (0.1 ml) of sterile saline via the same injection route and schedule.
- Monitoring and Data Collection:
 - Visually inspect the mice daily.
 - Document hair growth and skin pigmentation using high-resolution photographs at baseline (before treatment) and at regular intervals post-treatment (e.g., weekly for at least 4 weeks, with a long-term follow-up at 4 months).[2][4]
 - Score pigmentation and hair coverage using a standardized scale.
- Histological Analysis (Optional but Recommended):
 - At the end of the study, euthanize a subset of mice from each group.
 - Collect skin samples from the treated area.
 - Fix the samples in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
 - Analyze the hair follicle morphology to determine the ratio of anagen to telogen follicles.[1]
 [4]



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